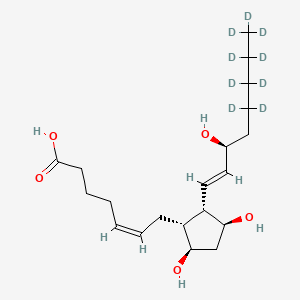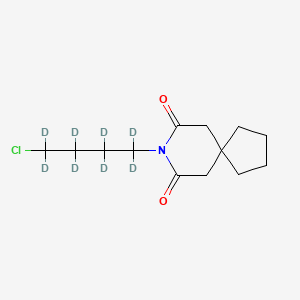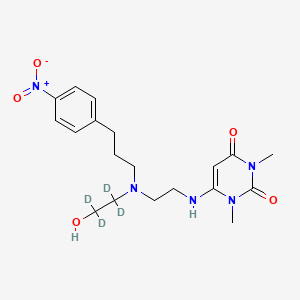
Nifekalant-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nifekalant-d4 is a deuterated form of nifekalant, a class III antiarrhythmic agent. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of nifekalant. Nifekalant itself is known for its ability to prolong the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking potassium currents .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of nifekalant-d4 involves the deuteration of nifekalant. This process typically includes the incorporation of deuterium atoms into the nifekalant molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
Nifekalant-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
科学的研究の応用
Nifekalant-d4 is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of nifekalant. Its applications include:
Chemistry: Used as a tracer in studies involving the metabolism and distribution of nifekalant.
Biology: Helps in understanding the biological pathways and interactions of nifekalant.
Medicine: Used in clinical trials to evaluate the efficacy and safety of nifekalant in treating arrhythmias.
Industry: Employed in the development of new antiarrhythmic drugs and formulations
作用機序
Nifekalant-d4 exerts its effects by blocking various potassium currents, including the rapid component of the delayed rectifier potassium current, the transient outward potassium current, the inward rectifier potassium current, and the ATP-sensitive potassium current. This blockade results in the prolongation of the action potential duration and the effective refractory period of ventricular and atrial myocytes. The molecular targets involved in this mechanism include potassium channels and other related pathways .
類似化合物との比較
Similar Compounds
Amiodarone: Another class III antiarrhythmic agent with a broader spectrum of action, including sodium and calcium channel blockade.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the rapid component of the delayed rectifier potassium current.
Uniqueness of Nifekalant-d4
This compound is unique due to its deuterated nature, which allows for more precise pharmacokinetic and pharmacodynamic studies. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it an invaluable tool in scientific research .
特性
分子式 |
C19H27N5O5 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
1,3-dimethyl-6-[2-[3-(4-nitrophenyl)propyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3/i12D2,13D2 |
InChIキー |
OEBPANQZQGQPHF-IDPVZSQYSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O)N(CCCC1=CC=C(C=C1)[N+](=O)[O-])CCNC2=CC(=O)N(C(=O)N2C)C |
正規SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
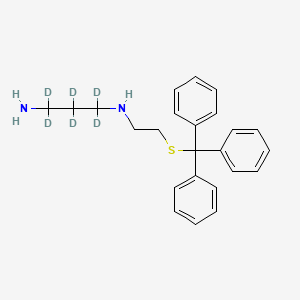


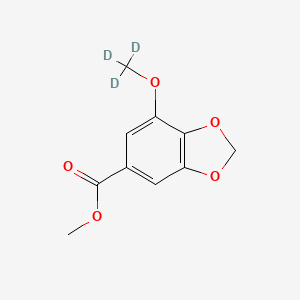
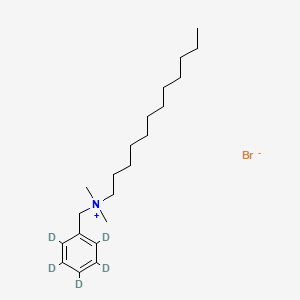
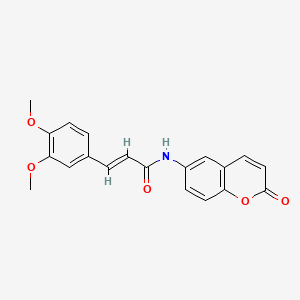
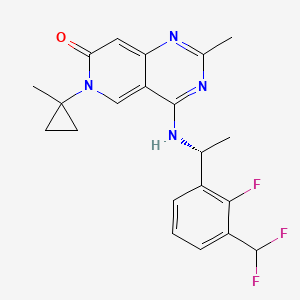

![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)

